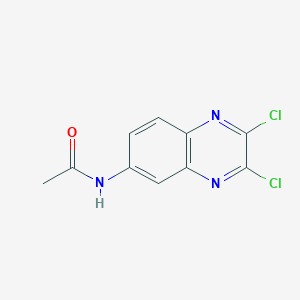
(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a chloro-substituted aniline moiety linked to a dihydronaphthalene ring system, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can be achieved through the Schiff base reaction. This involves the condensation of 4-chloroaniline with 3,4-dihydronaphthalen-1(2H)-one under acidic or basic conditions. The reaction typically proceeds as follows:
Reactants: 4-chloroaniline and 3,4-dihydronaphthalen-1(2H)-one.
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide).
Solvent: Common solvents include ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)benzamide: Similar structure but with a benzamide group instead of an aniline moiety.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)thiourea: Contains a thiourea group, offering different chemical properties.
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine: Features a hydrazine group, which can lead to different biological activities.
Uniqueness
4-Chloro-N-(3,4-dihydronaphthalen-1(2H)-ylidene)aniline is unique due to its specific combination of a chloro-substituted aniline and a dihydronaphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
64300-01-2 |
|---|---|
Molekularformel |
C16H14ClN |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
InChI-Schlüssel |
YRVANHQGRRJABV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)





![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)


